molecular formula C7H10N2OS B12926169 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol CAS No. 89808-12-8

4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol

Cat. No.: B12926169
CAS No.: 89808-12-8
M. Wt: 170.23 g/mol
InChI Key: ZDJVSHBNPRARSX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 4 and 6, a methylthio group at position 2, and a hydroxyl group at position 5. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol typically involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid. This reaction yields 4,6-dimethyl-1-mercaptopyrimidine, which is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate results in the formation of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents, such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation, is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The hydroxyl group at position 5 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol is unique due to the presence of both a methylthio group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dimethyl-2-methylsulfanylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJVSHBNPRARSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521724
Record name 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-12-8
Record name 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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